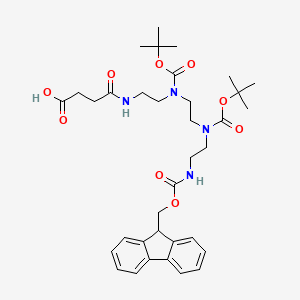

Fmoc-TETA(Boc2)-Suc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N4O9/c1-34(2,3)47-32(44)38(19-17-36-29(40)15-16-30(41)42)21-22-39(33(45)48-35(4,5)6)20-18-37-31(43)46-23-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-14,28H,15-23H2,1-6H3,(H,36,40)(H,37,43)(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDSLJCIJWTJCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCNC(=O)CCC(=O)O)CCN(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Synthetic Chemistry

In the realm of modern synthetic chemistry, particularly in the areas of medicinal chemistry and materials science, there is a constant demand for tools that enable the assembly of molecules with defined sequences and functionalities. Polyamines and their derivatives are of significant interest due to their diverse biological roles and their utility as scaffolds for combinatorial chemistry. Fmoc-TETA(Boc2)-Suc emerges as a critical reagent in this context, primarily designed for use in solid-phase synthesis (SPS), a cornerstone technique for the assembly of peptides, oligonucleotides, and other sequence-defined polymers.

The structure of this compound is tailored for controlled, stepwise synthesis. The base-labile Fmoc group serves as a temporary protecting group for one of the primary amines of the triethylenetetramine (B94423) (TETA) backbone, allowing for its selective removal to enable chain elongation. The two secondary amines are protected with acid-labile Boc groups, providing an orthogonal protection scheme. This orthogonality is crucial as it allows for the selective deprotection of one type of amine group without affecting the other, a fundamental principle in the synthesis of complex, multifunctional molecules. The succinoyl linker provides a carboxylic acid handle, which is essential for attaching the building block to a solid support or for coupling it with other molecules in solution-phase synthesis.

The strategic placement of these protecting groups on the TETA scaffold transforms a simple polyamine into a powerful tool for constructing polyamidoamines and other polymers with precisely controlled architectures. This level of control is paramount in creating synthetic molecules that can mimic or interfere with biological processes, or that possess novel material properties.

Significance in Enabling Complex Chemical Constructs

The true significance of Fmoc-TETA(Boc2)-Suc lies in its ability to facilitate the synthesis of complex, sequence-defined chemical structures that would be difficult to create using conventional methods. The challenge in working with polyamines is their multiple reactive amine groups, which can lead to a mixture of products if not properly protected. Orthogonally protected building blocks like this compound overcome this challenge.

A prime example of its application is in the synthesis of defined polyamidoamines. These polymers can be constructed by the iterative addition of building blocks like this compound on a solid support. The process typically involves:

Attachment of the building block to the solid support via its carboxylic acid handle.

Removal of the Fmoc group using a mild base (e.g., piperidine).

Coupling of the next building block or a different molecule to the newly deprotected amine.

This cycle can be repeated to build up a polymer with a specific, predetermined sequence of monomers. The Boc-protected secondary amines can be deprotected at a later stage using acidic conditions, allowing for further functionalization of the polymer backbone, such as the attachment of side chains, targeting ligands, or imaging agents.

This methodical approach, enabled by this compound and similar building blocks, is instrumental in the development of sophisticated drug delivery systems, where the polymer's structure can be fine-tuned to control its interaction with cells and tissues. It also plays a role in the creation of novel biomaterials and in the synthesis of complex ligands for affinity chromatography and other biotechnological applications.

Historical Development of Protected Polyamine Building Blocks

Chemical Modification of Terminal Functional Groups

The terminal functional groups of this compound offer distinct pathways for chemical modification. The Fmoc group is a base-labile protecting group, commonly removed using piperidine. This deprotection step unmasks a primary amine, making it available for further chain elongation or conjugation nih.gov. The succinyl group, typically present as an activated ester (e.g., N-hydroxysuccinimide ester), serves as a primary conjugation handle. It readily reacts with primary amines on target molecules, such as proteins or peptides, to form stable amide bonds chemimpex.com. The Boc groups, protecting the internal amines, are acid-labile and can be selectively removed under acidic conditions, such as using trifluoroacetic acid (TFA), to reveal additional reactive amine sites issuu.com. This differential lability of the protecting groups is key to achieving orthogonal functionalization.

Linker Integration and Design Principles

This compound is inherently designed as a precursor for various linker types. The triethylene tetramine (B166960) (TETA) backbone provides a flexible, multi-functional core, while the protecting groups and the succinyl moiety dictate the strategy for its integration into larger constructs.

The succinyl-amide linkage formed upon conjugation with the succinyl ester is generally considered non-cleavable under physiological conditions chemimpex.com. Therefore, this compound, as is, contributes to non-cleavable linker designs. To engineer cleavable linkers, a cleavable moiety would need to be incorporated either before or after the TETA scaffold, or the succinyl group could be replaced by a cleavable linker precursor. For instance, if the Fmoc-protected amine were extended with a cleavable unit, or if the succinyl ester were replaced by a disulfide or hydrazone linker, the resulting molecule would exhibit cleavable properties.

The TETA backbone, with its multiple nitrogen atoms, is ideal for creating polydentate structures. This compound can be elaborated to form branched or dendritic architectures. By sequentially deprotecting and functionalizing the amine groups (first the Fmoc-deprotected amine, then the Boc-deprotected amines), multiple molecules or functional groups can be attached to the TETA core. This capability is crucial for designing multivalent conjugates, where presenting multiple copies of a ligand or drug can enhance binding avidity, cellular uptake, or therapeutic efficacy uni-muenchen.de.

The distinct chemical properties of the Fmoc, Boc, and succinyl groups enable highly controlled, site-specific conjugation through orthogonal functionalization. A typical strategy involves:

Reacting the succinyl ester with a target biomolecule's amine.

Selectively removing the Fmoc group under basic conditions to expose a terminal amine for conjugation with a second molecule.

Subsequently removing the Boc groups under acidic conditions to expose two internal amines, allowing for the attachment of further entities.

This stepwise approach ensures that different molecules can be precisely attached to specific positions on the TETA scaffold, leading to well-defined and highly functionalized conjugates.

Role in Chelation Chemistry Research

Ligand Design and Coordination Principles

The design of Fmoc-TETA(Boc2)-Suc leverages established principles of coordination chemistry, particularly those related to polydentate amine ligands. Triethylene tetramine (B166960) (TETA) itself is a well-known chelating agent due to its four nitrogen atoms, which can coordinate to a metal ion, forming multiple chelate rings drugbank.comnih.govethz.chebsco.com. The stability of these complexes is influenced by factors such as the number and size of the chelate rings formed, with five- and six-membered rings generally conferring the greatest stability shivajichk.ac.inbeloit.eduwikipedia.org.

The Fmoc and Boc protecting groups on this compound are crucial in ligand design, particularly in synthetic applications. The Fmoc group is commonly used in peptide synthesis for the protection of amine functionalities, allowing for sequential addition of amino acids iris-biotech.dechemimpex.com. The Boc groups serve a similar protective role for other amine sites within the TETA backbone. The succinamic acid moiety provides a reactive handle, potentially for conjugation to solid supports or other biomolecules, further expanding its utility in complex ligand design and synthesis iris-biotech.dechemimpex.com. This multi-functional design allows researchers to precisely control the coordination environment and the properties of the resulting metal complexes.

Metal Complex Formation and Stability Studies

The ability of this compound to form metal complexes is primarily derived from the chelating capabilities of its TETA core. Research into TETA and its derivatives provides a strong foundation for understanding the complexation behavior of this compound.

Triethylene tetramine (TETA) is recognized as a potent and selective chelating agent, particularly for copper(II) ions drugbank.comnih.gov. Its linear structure with strategically placed amine groups allows it to bind metal ions effectively, forming stable coordination complexes. TETA has been historically used as a chelating agent in medical applications, such as the treatment of Wilson's disease, where it binds excess copper in the body drugbank.comwikipedia.orgmedkoo.com. This medical application underscores TETA's inherent ability to form stable complexes with biologically relevant metal ions.

The coordination chemistry of TETA involves the donation of lone pairs of electrons from its nitrogen atoms to a central metal ion. This interaction leads to the formation of coordinate covalent bonds. The number of donor atoms in TETA (four nitrogen atoms) makes it a tetradentate ligand, capable of forming multiple chelate rings with a metal ion drugbank.comnih.govethz.ch. The stability of these complexes is influenced by the "chelate effect," where the formation of ring structures leads to increased thermodynamic stability compared to complexes formed with monodentate ligands shivajichk.ac.inbeloit.eduwikipedia.org.

The formation of chelate rings is fundamental to the stability and properties of metal complexes involving TETA and its derivatives like this compound. TETA's structure allows for the formation of several chelate rings when coordinated to a metal ion. The typical coordination number for TETA complexes with transition metals can vary, but often involves the formation of five- or six-membered rings shivajichk.ac.inbeloit.eduwikipedia.org.

For instance, studies on macrocyclic ligands related to TETA, such as those with tetraacetic acid functionalities (e.g., TETA-tetraacetic acid), show that these ligands can form stable complexes with lanthanides. The stability constants (log Kf) for Gd(TETA)- are reported to be around 14.7, which, while lower than for more preorganized macrocycles like DOTA (log Kf = 25.3), still indicates significant complex stability acs.org. The kinetics of complex formation and dissociation are also influenced by the ligand's structure, with macrocyclic ligands often showing slower formation and dissociation rates compared to linear analogues, partly due to conformational changes required for coordination ethz.chacs.org.

The specific arrangement of donor atoms in TETA allows for various coordination geometries, including tetrahedral and square planar, although octahedral coordination is also common for transition metals lumenlearning.comlibretexts.orghawaii.eduuni-siegen.demssambad.org. The precise geometry adopted by a metal complex with TETA depends on the metal ion's electronic configuration, size, and the specific reaction conditions shivajichk.ac.inlumenlearning.comhawaii.eduuni-siegen.de. The protected derivative, this compound, would be expected to exhibit similar coordination behavior, with the protecting groups potentially influencing steric accessibility and electronic properties during complex formation.

Table 1: Properties of TETA and Related Ligands in Complexation

| Property | Triethylene Tetramine (TETA) | This compound-OH |

| Molecular Formula | C6H18N4 | C35H48N4O9 |

| Molecular Weight ( g/mol ) | 146.23 | 668.78 (Iris Biotech) / 668.8 (CymitQuimica, Chem-Impex) |

| Donor Atoms | 4 Nitrogen atoms | 4 Nitrogen atoms (from TETA core) |

| Primary Role | Chelating agent | Protected chelating agent, building block |

| Typical Complexation | Forms stable chelate rings | Forms stable chelate rings (via TETA core) |

| Key Functional Groups | Amine groups | Amine groups, Fmoc, Boc, Succinamic acid |

| Stability of Complexes | High, due to chelate effect | Expected to be high, influenced by TETA core |

| Common Applications | Metal chelation (e.g., Cu), Epoxy hardener | Peptide synthesis, drug delivery systems, custom synthesis |

Table 2: General Coordination Geometries for Metal Complexes

| Coordination Number | Common Geometries | Example Ligands (Donor Atoms) |

| 2 | Linear | NH3 (N) |

| 4 | Tetrahedral, Square Planar | CN- (C), Cl- (Cl), NH3 (N) |

| 6 | Octahedral | H2O (O), en (N,N), NH3 (N) |

Note: TETA, with its four nitrogen donor atoms, can participate in forming complexes with various coordination numbers, often leading to octahedral or other geometries depending on the metal ion and additional ligands.

Compound List:

this compound

Triethylene Tetramine (TETA)

Trientine

Trientine Hydrochloride

Trientine Tetrahydrochloride

Ethylenediamine (en)

Diethylenetriamine (dien)

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)

DTPA (2,2',2'',2'''-(1,4,7,10-tetraazadecane-1,4,7,10-tetrayl)tetraacetic acid)

TTHA (3,6,9,12-tetrakis(carboxymethyl)-3,6,9,12-tetraazatetradecanedioic acid)

EDTA (ethylenediaminetetracetic acid)

HEDTA (N-(2-hydroxyethyl)ethylenediaminetriacetic acid)

Advanced Research Methodologies and Analytical Characterization

Optimization of Reaction Progress Monitoring Techniques (e.g., TLC)

Monitoring the formation of Fmoc-TETA(Boc2)-Suc requires precise techniques to track the consumption of starting materials and the appearance of the product. Thin-Layer Chromatography (TLC) is a fundamental and efficient method for this purpose. The highly UV-active fluorenylmethoxycarbonyl (Fmoc) group allows for easy visualization of spots containing the product or Fmoc-protected starting materials under a UV lamp (254 nm). wikipedia.org

Optimization involves selecting an appropriate solvent system (mobile phase) that provides clear separation between the product, reactants, and any potential byproducts on the TLC plate (stationary phase, typically silica gel). For a molecule with the polarity of this compound, a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol or acetone) is typically effective. The ratio is adjusted to achieve a retention factor (Rf) for the product that is ideally between 0.3 and 0.5 for accurate assessment.

Table 1: Example TLC System for Monitoring this compound Synthesis

| Component | Function | Mobile Phase Example | Expected Rf Value | Visualization Method |

| Starting Material 1 (e.g., H-TETA(Boc2)-H) | Reactant (amine) | 10% Methanol in Dichloromethane | ~0.1 (Ninhydrin active) | Ninhydrin Stain |

| Starting Material 2 (e.g., Fmoc-OSu) | Reactant (Fmoc source) | 10% Methanol in Dichloromethane | ~0.8 | UV Light (254 nm) |

| This compound | Product | 10% Methanol in Dichloromethane | ~0.4 | UV Light (254 nm) |

Note: Rf values are illustrative and depend on exact TLC conditions.

Advanced Purification Methodologies (e.g., HPLC)

Achieving the high purity required for subsequent applications, such as solid-phase peptide synthesis, necessitates advanced purification techniques. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying complex protected molecules like this compound.

In RP-HPLC, the molecule is dissolved in a polar mobile phase and passed through a non-polar stationary phase (typically a C18 silica column). The separation is based on the hydrophobic interactions between the compound and the column. The strong hydrophobicity of the Fmoc group is a key factor in its retention. A gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the compound. The UV detector is set to monitor the absorbance of the Fmoc group, allowing for precise collection of the pure product fraction. The purity of the final product is often reported to be greater than 95-99% based on HPLC analysis. cpcscientific.comiris-biotech.de

Table 2: Illustrative RP-HPLC Gradient for this compound Purification

| Time (minutes) | % Solvent A (Water + 0.1% TFA) | % Solvent B (Acetonitrile + 0.1% TFA) | Elution Event |

| 0 | 95% | 5% | Injection |

| 5 | 95% | 5% | Isocratic Hold |

| 35 | 5% | 95% | Gradient Elution |

| 40 | 5% | 95% | Isocratic Hold |

| 45 | 95% | 5% | Re-equilibration |

Isotopic Labeling for Mechanistic Studies (e.g., Oxygen-17)

Isotopic labeling is a powerful tool for investigating reaction mechanisms, metabolic pathways, and structural dynamics. silantes.com For this compound, labeling can be introduced at various positions to probe specific chemical processes. Due to the low natural abundance of ¹⁷O (0.04%), enriching a molecule with this isotope is particularly valuable for Nuclear Magnetic Resonance (NMR) studies. chemrxiv.orgnih.gov

The terminal succinoyl (Suc) group of this compound contains a carboxylic acid, which is an ideal target for ¹⁷O-labeling. Methods such as mechanochemical saponification or acid-catalyzed oxygen exchange using H₂¹⁷O can be employed to introduce the isotope. chemrxiv.orgnih.govresearchgate.net Such labeling would enable researchers to study the reactivity of the carboxylic acid group during subsequent coupling reactions, providing detailed mechanistic insights that are otherwise inaccessible. nih.gov Other isotopes like ¹³C or ¹⁵N can also be incorporated into the triethylenetetramine (B94423) (TETA) backbone during its synthesis to study the behavior of the polyamine chain. cpcscientific.com

Table 3: Potential Isotopic Labeling Strategies for this compound

| Isotope | Location on Molecule | Purpose of Labeling | Relevant Analytical Technique |

| Oxygen-17 (¹⁷O) | Carboxylic acid of the Succinoyl group | Study of coupling reaction mechanisms; probing hydrogen bonding interactions. | ¹⁷O NMR Spectroscopy |

| Carbon-13 (¹³C) | TETA backbone, Boc groups, or Fmoc group | Structural elucidation; tracing metabolic fate; conformational analysis. | ¹³C NMR Spectroscopy, Mass Spectrometry |

| Nitrogen-15 (¹⁵N) | TETA backbone amines | Probing the local chemical environment of each nitrogen atom; studying protonation states. | ¹⁵N NMR Spectroscopy |

| Deuterium (²H or D) | Specific C-H positions | Simplifying ¹H NMR spectra; investigating kinetic isotope effects in reactions. | ¹H NMR Spectroscopy, Mass Spectrometry |

Spectroscopic Analysis for Structural Elucidation in Complex Systems (e.g., NMR for labeled compounds)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules. For a complex system like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is used to confirm its intricate structure.

The analysis of isotopically labeled compounds provides even deeper insights. For instance, if the succinoyl group is enriched with ¹⁷O, solid-state ¹⁷O NMR spectroscopy can be performed. chemrxiv.org This technique is highly sensitive to the local environment of the oxygen atoms and can provide unique information about intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov Similarly, ¹⁵N NMR on a labeled TETA backbone would allow for the differentiation of the chemically distinct nitrogen atoms within the polyamine chain, which is challenging with standard ¹H or ¹³C NMR alone. These advanced NMR methods are crucial for understanding the structure and reactivity of biomolecules and their conjugates. nih.gov

Table 4: Expected NMR Signals for Structural Confirmation of this compound

| Part of Molecule | Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |

| Fmoc Group | ¹H | 7.2 - 7.8 (aromatic), 4.2 - 4.5 (aliphatic) | Confirmation of Fmoc protection. |

| Boc Groups | ¹H | ~1.4 (singlet) | Confirmation of Boc protection on secondary amines. |

| TETA Backbone | ¹H | 2.5 - 3.5 (broad multiplets) | Confirmation of the polyamine chain structure. |

| Succinoyl Linker | ¹H | ~2.6 (multiplets) | Confirmation of the succinoyl group presence. |

| Fmoc Group | ¹³C | 120 - 144 (aromatic), ~47 & ~67 (aliphatic) | Structural integrity of the Fmoc moiety. rsc.org |

| Boc Groups | ¹³C | ~80 (quaternary C), ~28 (methyl C) | Structural integrity of the Boc protecting groups. |

| Succinoyl Carboxyl | ¹³C | >170 | Presence of the terminal carboxylic acid. |

Computational Chemistry in Predicting Reactivity and Conformation

Computational chemistry provides powerful predictive tools to complement experimental research. For a flexible molecule like this compound, computational methods can predict its three-dimensional conformation, electronic properties, and reactivity.

Table 5: Application of Computational Methods to this compound

| Computational Method | Predicted Property | Scientific Insight |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, IR/Raman spectra. | Predicts sites of electrophilic/nucleophilic attack; confirms structure via spectral matching. |

| Molecular Dynamics (MD) | Conformational ensemble, solvent effects, flexibility. | Understands the 3D shape and steric hindrance around reactive sites in solution. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction pathways and transition states. | Simulates reaction mechanisms, such as the coupling of the succinoyl group, with high accuracy. |

| Machine Learning Models | Conformational ensembles. | High-throughput prediction of dominant structural conformations. nih.gov |

Future Research Trajectories

Exploration of Novel Reactive Intermediates

The structure of Fmoc-TETA(Boc2)-Suc inherently allows for the generation of a variety of reactive intermediates through selective deprotection strategies. The fluorenylmethyloxycarbonyl (Fmoc) group is labile to basic conditions, while the tert-butyloxycarbonyl (Boc) groups are removed under acidic conditions. This orthogonality is central to its utility.

Future research will likely focus on the controlled, stepwise deprotection of this compound to generate novel reactive intermediates for sophisticated molecular construction. Upon selective removal of the Boc groups, a highly reactive triamine intermediate is formed. This polyamine chain can serve as a potent nucleophile, capable of participating in a range of chemical transformations.

Key Research Directions:

Metal Chelating Agents: The exposed secondary amines of the TETA backbone following Boc deprotection can act as a powerful chelating agent for various metal ions. Research is anticipated to explore the synthesis of novel bifunctional chelators for applications in medical imaging and radiotherapy. By attaching this polyamine scaffold to a targeting moiety (e.g., a peptide or antibody) via the succinamic acid linker, researchers can create agents that deliver radioactive isotopes to specific tissues.

Catalytic Scaffolds: The polyamine structure can be explored as a scaffold for developing novel organocatalysts. The closely spaced nitrogen atoms can work in concert to catalyze specific organic reactions, potentially offering unique selectivity and reactivity compared to existing catalysts.

Complex Ligand Synthesis: The differential reactivity of the primary and secondary amines within the deprotected TETA core can be exploited to synthesize complex, multi-functional ligands for coordination chemistry and materials science.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Full Chemical Name | N1-Fmoc-N2,N3-bis-Boc-triethylene-tetramine-N4-succinamic acid |

| Synonyms | 7,10-bis(tert-butoxycarbonyl)-1-(9H-fluoren-9-yl)-3,14-dioxo-2-oxa-4,7,10,13-tetraazaheptadecan-17-oic acid |

| Molecular Formula | C₃₅H₄₈N₄O₉ |

| Molecular Weight | 668.78 g/mol |

| Fmoc Protecting Group | Base-labile |

| Boc Protecting Group | Acid-labile |

Development of Expanded Application Paradigms

The utility of this compound is poised to extend beyond its foundational role as a linker or building block into more dynamic and functional applications. Its inherent properties, including the polyamine backbone and the succinamic acid linker, make it a prime candidate for the development of sophisticated systems in biotechnology and materials science.

Emerging Application Areas:

Drug Delivery Systems: The polycationic nature of the deprotected TETA backbone can facilitate interaction with negatively charged biological molecules like nucleic acids (DNA and RNA). This opens avenues for its use in non-viral gene delivery vectors. The succinamic acid handle allows for the attachment of targeting ligands or other functional moieties to create highly specific and efficient drug delivery vehicles. researchgate.net

Bioconjugation: As a bifunctional linker, this compound is well-suited for bioconjugation, the process of linking biomolecules to other molecules or surfaces. researchgate.net Future work will likely involve its use in creating antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells.

Functionalized Polymers: The compound can be incorporated into polymers to impart specific functionalities. researchgate.net For instance, it can be used as a monomer or a grafting agent to create polymers with enhanced biocompatibility, drug-loading capacity, or stimuli-responsive behavior. Research into sequence-defined polyamidoamines using similar Fmoc-protected polyamino acids has demonstrated the potential for creating highly controlled polymeric structures.

Table 2: Potential Research Applications of this compound Derivatives

| Application Area | Research Focus | Potential Outcome |

|---|---|---|

| Drug Delivery | Development of polycationic nanoparticles for gene delivery. | Enhanced cellular uptake and targeted delivery of therapeutic nucleic acids. |

| Bioconjugation | Synthesis of antibody-drug conjugates (ADCs) for cancer therapy. | Increased therapeutic efficacy and reduced off-target toxicity of anticancer drugs. |

| Materials Science | Creation of functionalized hydrogels for tissue engineering. | Scaffolds that can actively support cell growth and tissue regeneration. |

| Diagnostics | Development of sensitive biosensors. | Platforms for the early detection of disease biomarkers. |

Integration into Multidisciplinary Research Platforms

The true potential of this compound will be realized through its integration into broader, multidisciplinary research platforms that combine chemistry, biology, medicine, and materials science.

Future Multidisciplinary Trajectories:

Theranostics: This field combines therapy and diagnostics. This compound is an ideal scaffold for creating theranostic agents. The TETA core can chelate a diagnostic radionuclide (for imaging techniques like PET) and a therapeutic radionuclide, while the succinamic acid linker can be conjugated to a tumor-targeting peptide. This allows for simultaneous visualization and treatment of diseases like cancer. The development of bifunctional chelators for mismatched radiometal pairs (e.g., for diagnosis and therapy) is an active area of research where this compound could be pivotal.

Systems Biology: Understanding complex biological systems requires tools that can probe and modulate specific pathways. This compound can be used to synthesize sophisticated molecular probes. For example, by attaching fluorescent dyes and specific binding motifs, researchers can create probes to track the localization and interactions of proteins or other biomolecules within living cells.

Nanotechnology: In the realm of nanotechnology, this compound can be used to functionalize the surface of nanoparticles (e.g., gold nanoparticles, quantum dots). This surface modification can improve their stability in biological environments, enable targeted delivery to specific cells or tissues, and impart new functionalities for applications in bioimaging, sensing, and therapy.

The continued exploration of this compound and its derivatives promises to yield a new generation of tools and technologies with far-reaching implications across the scientific landscape. Its versatility as a molecular scaffold ensures its place as a valuable component in the design of next-generation therapeutics, diagnostics, and advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.